![molecular formula C19H16N2O5 B5135886 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5135886.png)
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is 352.10592162 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Plant Immune Signaling
BIK1 plays a crucial role in plant immune signaling. It undergoes hyper-phosphorylation and directly phosphorylates the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RbohD), the Ca2±permeable channel OSCA1.310, and two CYCLIC NUCLEOTIDE-GATED CHANNEL (CNGC) proteins, CNGC2 and CNGC411, resulting in reactive oxygen species (ROS) burst, calcium entry into the cytosol, and stomatal immunity .
Protein Homeostasis
BIK1 protein homeostasis is maintained by the interplay of different ubiquitin ligases in immune signaling . This process is crucial for maintaining the balance of proteins in the cell, which is essential for cellular function and health.
Dual-Specificity Kinase
Nineteen in vitro autophosphorylation sites of BIK1 have been identified, including three phosphotyrosine sites, thereby proving BIK1 is a dual-specificity kinase for the first time .
Kinase Activity Assessment
The kinase activity of BIK1 substitution mutants were explicitly assessed using quantitative mass spectrometry (MS) . This application is crucial for understanding the function of BIK1 and its role in various biological processes.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-17(10-21-18(23)13-5-1-2-6-14(13)19(21)24)20-9-12-11-25-15-7-3-4-8-16(15)26-12/h1-8,12H,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFMFQBSPYSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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